Increased Lipophilicity (cLogP) Relative to Non-Branched Analogues
The 2-methyl-2-propenyl group combined with the methylene spacer increases calculated lipophilicity compared to the direct 2-allylthio analogue. The target compound has an estimated cLogP of 2.95, whereas 2-(allylthio)benzimidazole (CAS 51389-04-9) has a reported XLogP3 of 2.7 , and 2-(methylthio)benzimidazole (CAS 7152-24-1) has a LogP of 2.28 [1]. This higher lipophilicity may translate into enhanced membrane permeability or altered tissue distribution, provided the trend holds in experimental logD measurements. Note: the cLogP for the target compound is a computational prediction and has not been experimentally validated.
| Evidence Dimension | Calculated partition coefficient (cLogP / XLogP3) |
|---|---|
| Target Compound Data | cLogP ≈ 2.95 (predicted, no experimental data) |
| Comparator Or Baseline | 2-(Allylthio)benzimidazole XLogP3 = 2.7; 2-(Methylthio)benzimidazole LogP = 2.28 |
| Quantified Difference | ΔcLogP ≈ +0.25 vs. allylthio analogue; ΔcLogP ≈ +0.67 vs. methylthio analogue |
| Conditions | In silico prediction; experimental validation lacking |
Why This Matters
Higher lipophilicity can improve passive membrane permeability but may also increase off-target binding; selection should be accompanied by experimental logD/logP determination in the intended application context.
- [1] 2-(Methylthio)benzimidazole. Molbase (LogP = 2.2848). https://qiye.molbase.cn View Source
